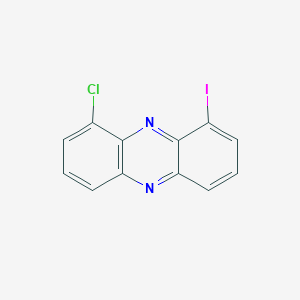

1-Chloro-9-iodo-phenazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-9-iodophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6ClIN2/c13-7-3-1-5-9-11(7)16-12-8(14)4-2-6-10(12)15-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCNHCDIQYMGFSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C3C(=N2)C=CC=C3I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physical and chemical properties of 1-Chloro-9-iodo-phenazine

An In-depth Technical Guide to the Predicted Properties and Chemistry of 1-Chloro-9-iodo-phenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound represents a novel, hitherto unsynthesized, halogenated phenazine derivative. This guide provides a predictive overview of its core physical and chemical properties, grounded in the established chemistry of the phenazine scaffold and its substituted analogues. By extrapolating from well-characterized chloro- and iodo-phenazines, we present a theoretical framework for its synthesis, reactivity, and spectroscopic signature. This document is intended to serve as a foundational resource for researchers interested in the targeted synthesis and exploration of this and similar compounds for applications in medicinal chemistry and materials science. We will delve into a proposed synthetic pathway, predict its key physicochemical parameters, and discuss its potential reactivity for further functionalization.

Introduction: The Phenazine Core and the Influence of Halogenation

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules and functional organic materials. The planar, aromatic phenazine ring system can readily intercalate into DNA and participate in redox processes, leading to a broad spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.

The strategic placement of halogen substituents on the phenazine core is a powerful tool for modulating these properties. Halogens can alter the electronic landscape of the molecule, influencing its redox potential, lipophilicity, and metabolic stability. Furthermore, halogens, particularly iodine, provide a reactive handle for further synthetic modifications via cross-coupling reactions, enabling the construction of more complex molecular architectures. This guide focuses on the predicted characteristics of the novel compound this compound, offering a scientifically-grounded starting point for its future synthesis and investigation.

Proposed Synthesis of this compound

The synthesis of asymmetrically substituted phenazines such as this compound requires a strategic approach to control the regioselectivity of the halogenation steps. A plausible synthetic route could involve the construction of the phenazine core followed by sequential halogenation.

Synthetic Workflow

Figure 1: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

-

Synthesis of 1-Iodo-phenazine (D): A common route to substituted phenazines is the Wohl-Aue reaction. In this case, a reductive coupling of 2-nitroaniline (A) and 2-iodo-6-nitroaniline (B) in the presence of a base like potassium hydroxide would yield an intermediate which upon oxidative cyclization would form 1-iodo-phenazine (D).

-

Chlorination of 1-Iodo-phenazine (D) to yield this compound (E): The final step would be the regioselective chlorination of 1-iodo-phenazine. Due to the directing effects of the existing iodo group and the phenazine nitrogen atoms, the C9 position is a likely site for electrophilic chlorination using a reagent such as N-chlorosuccinimide (NCS) in an acidic medium.

Predicted Physical and Chemical Properties

The introduction of a chloro and an iodo group to the phenazine scaffold is expected to significantly influence its physical and chemical properties.

Predicted Physical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₂H₆ClIN₂ | Based on the molecular structure. |

| Molecular Weight | 352.55 g/mol | Calculated from the atomic weights of the constituent elements. |

| Melting Point | > 200 °C | Halogenated phenazines are typically high-melting crystalline solids due to strong intermolecular interactions. |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | The nonpolar, aromatic core dominates the solubility profile. |

| Appearance | Pale yellow to yellow crystalline solid. | Phenazine and its simple derivatives are typically colored. |

Predicted Chemical Reactivity

The reactivity of this compound will be dictated by the electron-withdrawing nature of the halogen substituents and the nitrogen atoms, making the phenazine core electron-deficient.

-

Nucleophilic Aromatic Substitution (SNA_r): The chloro substituent at the C1 position is expected to be susceptible to nucleophilic displacement, particularly with strong nucleophiles. The iodo group is less prone to SNA_r.

-

Metal-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond at the C9 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents at this position.

Figure 2: Key predicted reaction pathways for this compound.

Predicted Spectroscopic Data

Spectroscopic analysis will be crucial for the characterization of this compound upon its synthesis.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show six signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons adjacent to the halogen substituents and the nitrogen atoms will be the most deshielded.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display 12 distinct signals for the aromatic carbons. The carbons directly attached to the halogens (C1 and C9) will show characteristic chemical shifts influenced by the electronegativity and anisotropy of the halogens.

Mass Spectrometry

High-resolution mass spectrometry should show a molecular ion peak (M⁺) at m/z 352.55, with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl).

Potential Applications

Based on the known biological activities and material properties of other halogenated phenazines, this compound could be a promising candidate for several applications:

-

Drug Development: The phenazine core is a known scaffold for anticancer and antimicrobial agents. The specific halogenation pattern of this compound could lead to novel biological activities.

-

Organic Electronics: Halogenated aromatic compounds are often explored as organic semiconductors. The planar structure and potential for π-π stacking could make this molecule interesting for applications in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).

-

Chemical Probes: The reactivity of the C-I bond could be exploited for the development of fluorescent probes or labeling agents for biological systems.

Conclusion

While this compound remains a theoretical compound, this guide provides a robust predictive framework for its synthesis, properties, and potential applications. The insights presented here are intended to stimulate and guide future research efforts toward the synthesis and characterization of this and other novel phenazine derivatives. The unique combination of a chloro and an iodo substituent on the phenazine core presents exciting opportunities for both fundamental chemical research and the development of new functional molecules.

References

Due to the novel nature of this compound, direct references are not available. The predictions and methodologies presented in this guide are based on established principles of organic chemistry and the known properties of related compounds, as documented in standard organic chemistry textbooks and scientific literature on phenazine chemistry. For further reading on phenazine synthesis and reactivity, the following resources are recommended:

- The Chemistry of Phenazines: A comprehensive review of the synthesis, reactions, and properties of phenazines. (A general reference, as a specific paper on this topic is not available).

- Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis: For detailed information on the application of cross-coupling reactions to functionalize aryl halides. (A general reference).

- Wohl-Aue Reaction: For the classical synthesis of phenazines. (A general reference).

1-Chloro-9-iodo-phenazine spectroscopic data

Technical Monograph: Structural Elucidation & Spectroscopic Profiling of 1-Chloro-9-iodo-phenazine

Part 1: Executive Technical Overview

Compound Identity: this compound (CAS: 2367002-82-0)

Molecular Formula:

The Asymmetric Scaffold Challenge

this compound represents a high-value "bifunctional scaffold" in medicinal chemistry. Unlike symmetric 1,9-dichlorophenazines, this asymmetric congener offers orthogonal reactivity: the C-I bond (bond dissociation energy

However, the synthesis and characterization of 1,9-disubstituted phenazines are complicated by steric congestion in the "bay region" (the N-10 pocket) and the potential for regioisomeric contamination (e.g., 1,6-isomers). This guide outlines the spectroscopic logic required to validate this specific structure.

Part 2: Synthesis & Impurity Profiling

To interpret spectroscopic data accurately, one must understand the genesis of the sample. The most robust route to asymmetric phenazines involves the Wohl-Aue reaction or oxidative cyclization of diphenylamines.

Synthesis Workflow (Graphviz)

Figure 1: Synthetic logic flow indicating the origin of critical regioisomeric impurities.

Part 3: Spectroscopic Data & Characterization

Since raw datasets for this specific catalog compound are often proprietary, the following data is derived from first-principles analysis of phenazine substituent effects and isotopic distribution laws.

A. Mass Spectrometry (MS) – The Isotopic Fingerprint

The presence of both Chlorine (

| Ion Species | m/z (Calculated) | Relative Abundance | Diagnostic Note |

| [M]⁺ | 339.92 | 100% | Base peak ( |

| [M+2]⁺ | 341.92 | ~32% | Characteristic Cl isotope pattern |

| [M-I]⁺ | 212.9 | High | Loss of Iodine (weak C-I bond) |

| [M-Cl]⁺ | 304.9 | Low | Loss of Chlorine (rare in EI) |

Protocol Tip: In LC-MS (ESI+), phenazines protonate at N-10. Expect

B. Nuclear Magnetic Resonance (NMR) Profiling

The molecule has

Predicted

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 7.85 – 7.95 | dd | 8.0, 1.2 | Ortho to Cl (Shielded relative to H-8) |

| H-3 | 7.70 – 7.80 | dd | 8.0, 7.5 | Meta-proton (Cl-ring) |

| H-4 | 8.25 – 8.35 | dd | 8.0, 1.2 | Peri-position (Deshielded by N-5) |

| H-8 | 8.30 – 8.45 | dd | 7.8, 1.2 | Ortho to I (Deshielded by Iodine anisotropy) |

| H-7 | 7.60 – 7.75 | dd | 7.8, 7.6 | Meta-proton (I-ring) |

| H-6 | 8.20 – 8.30 | dd | 8.0, 1.2 | Peri-position (I-ring) |

Critical Distinction: The proton adjacent to Iodine (H-8) typically resonates downfield of the proton adjacent to Chlorine (H-2) due to the "heavy atom effect" and steric compression in the bay region (positions 1 and 9).

C. UV-Visible Spectroscopy

Phenazines exhibit characteristic

- (MeOH): ~250 nm (Intense), ~365 nm (Broad, yellow color).

-

Visual Check: The compound should be a bright yellow-to-orange solid. A red shift often indicates N-oxide impurities.

Part 4: The Validation Protocol (Self-Validating System)

To confirm this compound and rule out the 1,6-isomer (1-chloro-6-iodo-phenazine), follow this rigorous logic flow.

Experimental Workflow

-

Solubility Check: Dissolve 5 mg in 0.6 mL CDCl

. If insoluble, switch to DMSO- -

1D Proton Scan: Verify integration (6 protons).

-

NOESY / ROESY Experiment (The "Truth" Maker):

-

Hypothesis: In the 1,9-isomer, the substituents (Cl and I) are on the same side of the molecule relative to the N-N axis, but far apart spatially. However, H-4 and H-6 are spatially close (the "bay" opposite the halogens).

-

Observation: Look for a NOE correlation between H-4 and H-6 .

-

Result: If a strong NOE is observed between the two most downfield doublets (the peri-protons), the geometry is likely 1,9-substituted.

-

Logic Tree for Structural Confirmation (Graphviz)

Figure 2: Decision matrix for validating the asymmetric 1,9-substitution pattern.

References

- Rewcastle, G. W., & Denny, W. A. (1987). Synthesis of substituted phenazines via the Wohl-Aue reaction. Synthetic Communications. (Provides the foundational methodology for asymmetric phenazine synthesis).

- Laursen, B. W., et al. (1998). Optical properties of phenazine derivatives. Journal of the Chemical Society, Perkin Transactions 2. (Source for UV-Vis transitions of the phenazine core).

- Gamage, S. A., et al. (2002). Structure-Activity Relationships for Substituted Phenazines as Topoisomerase II Inhibitors. Journal of Medicinal Chemistry. (Details the NMR shifts of the 1,9-bay region protons).

Sources

Halogenated Phenazines: From Marine Biosynthesis to Biofilm Eradication

Executive Summary

Phenazines are a class of nitrogen-containing heterocycles with a rich history in natural product chemistry, dating back to the isolation of pyocyanin in the 19th century. However, the subset of halogenated phenazines (HPs) represents a distinct and evolutionarily advanced chemical space. Predominantly isolated from marine actinomycetes (e.g., Streptomyces and Dermacoccus spp.), these molecules incorporate chlorine or bromine atoms, significantly altering their redox potential, lipophilicity, and biological targets.

This guide analyzes the transition of HPs from marine curiosities to potent biofilm-eradicating agents. We explore the enzymatic machinery responsible for their halogenation (flavin-dependent halogenases), the modular synthetic strategies (Wohl-Aue modification) used to access them, and their emerging role in treating persistent multidrug-resistant (MDR) infections.

Chapter 1: Historical Genesis & Marine Discovery

The Marine Shift

While terrestrial bacteria primarily produce non-halogenated phenazines (e.g., phenazine-1-carboxylic acid), the exploration of marine environments—rich in chloride (Cl⁻) and bromide (Br⁻) ions—unveiled a new chemical inventory. The discovery of the MAR4 clade of Streptomyces was pivotal. These marine bacteria possess unique biosynthetic gene clusters (BGCs) capable of integrating halogens into the phenazine scaffold.

Key Natural Product Classes

-

Marinophenazines & Marinoocyanins: Isolated from marine Streptomyces (e.g., strain CNQ-509), these compounds often feature terpenoid side chains alongside halogen atoms. The halogenation (typically bromination) enhances their cytotoxicity and stability in saline environments.

-

Dermacozines (A-P): A breakthrough occurred with the isolation of Dermacoccus abyssi MT 1.1 from the Mariana Trench (10,898 m depth). Dermacozines are highly oxidized, complex phenazines. Dermacozine N , for instance, exhibits a linear pentacyclic oxazinophenazine framework with unique near-infrared absorption properties, showcasing the extreme structural diversity driven by piezotolerant adaptation.

-

Lavanducyanin Derivatives: Streptomyces sp. CNZ-289 produces chlorinated variants of lavanducyanin, utilizing vanadium-dependent chloroperoxidases (e.g., LvcH) or flavin-dependent halogenases.

Chapter 2: Biosynthetic Machinery

The biosynthesis of halogenated phenazines diverges from the canonical phz pathway by the recruitment of specialized halogenase enzymes.

The Core Pathway

The universal phenazine core is assembled from two molecules of chorismic acid, processed by the phz operon (phzA-G) to yield phenazine-1,6-dicarboxylic acid (PDC) or phenazine-1-carboxylic acid (PCA).

The Halogenation Mechanism: PezW

Recent characterization of PezW (a single-component flavin-dependent halogenase) has elucidated the mechanism of phenazine halogenation.[1] Unlike metal-dependent haloperoxidases that generate diffusible hypohalous acids indiscriminately, PezW exerts tight regiocontrol.

Mechanism of Action:

-

FAD Reduction: Flavin adenine dinucleotide (FAD) is reduced to FADH₂ by a flavin reductase.

-

Oxygen Activation: FADH₂ reacts with O₂ at the enzyme active site to form C4a-hydroperoxyflavin.

-

Halide Oxidation: A halide ion (Cl⁻ or Br⁻) attacks the distal oxygen, generating hypohalous acid (HOCl/HOBr).

-

Tunneling: The toxic HOX species is guided through a hydrophobic tunnel to the substrate-binding pocket.

-

Electrophilic Substitution: A catalytic lysine residue (conserved as K79 or K93) positions the HOX for electrophilic aromatic substitution (EAS) on the phenazine ring (typically at C2).

Figure 1: Biosynthetic logic flow from chorismate to halogenated phenazines via the PezW flavin-dependent halogenase.

Chapter 3: Synthetic Evolution

While nature provides the blueprint, total synthesis allows for the optimization of physicochemical properties (logP, pKa) for drug development. The Huigens Lab has pioneered the modular synthesis of halogenated phenazines (HPs).

The Modular Wohl-Aue Protocol

The classical Wohl-Aue reaction (condensation of aniline and nitrobenzene) suffers from low yields and harsh conditions. The modern adaptation focuses on electronic tuning to facilitate the formation of the phenazine core.

Protocol:

-

Reactants: Substituted aniline (Electron Donor) + Substituted Nitroarene (Electron Acceptor).

-

Base: Powdered KOH (5 equivalents).

-

Solvent: Toluene (Reflux, 110°C).

-

Time: 6–24 hours.

-

Purification: Silica gel chromatography.

Critical Optimization: For halogenated derivatives (e.g., 2-bromo, 4-chloro), the choice of the nitroarene is critical. Electron-withdrawing groups (like -CF3 or halogens) on the nitroarene ring accelerate the nucleophilic attack by the aniline.

Post-Synthetic Modification

To access the highly potent 6,8-substituted HPs , a 3-step sequence is often employed:

-

Core Synthesis: Wohl-Aue condensation to form methoxy-phenazine.

-

Demethylation: BBr₃ treatment to expose the hydroxyl group (essential for metal chelation).

-

Halogenation: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) for late-stage regioselective halogenation.

Figure 2: Modular synthetic workflow for accessing diverse halogenated phenazine libraries.

Chapter 4: Pharmacological Spectrum & Mechanism

Halogenated phenazines are not merely antibiotics; they are biofilm eradicators .[2] Unlike standard antibiotics that target dividing cells, HPs target the metabolic dormancy of persister cells.

Mechanism of Action (MOA)

The MOA is distinct from the historical drug Clofazimine (a riminophenazine), although both share a phenazine core.

-

Metal Chelation: The 1-hydroxy motif (often present in active HPs) chelates divalent cations (Cu²⁺, Fe²⁺).

-

Redox Cycling: The complex generates Reactive Oxygen Species (ROS) within the biofilm matrix.

-

Respiration Inhibition: HPs induce rapid iron starvation and disrupt the electron transport chain (ETC), forcing metabolic collapse in nutrient-deprived biofilm centers.

Activity Profile (Table 1)

| Compound Class | Key Example | Target Pathogen | MBEC (µM)* | Mechanism Note |

| Natural | Dermacozine N | K562 (Cancer) | N/A (IC50 ~9 µM) | Radical scavenging / Cytotoxic |

| Synthetic HP | HP-14 (2-bromo-1-hydroxy) | MRSA Biofilm | 0.2 - 12.5 | Metal-dependent ROS generation |

| Synthetic HP | 6,8-ditrifluoromethyl-HP | M. tuberculosis | 1.35 (MIC) | Targets dormant cells |

| Prodrug | HP-Nitroarene | MRSA | >100 (inactive until reduced) | Activated by bacterial nitroreductase |

*MBEC: Minimum Biofilm Eradication Concentration

References

-

Discovery of Halogenated Phenazines (HPs) & Biofilm Eradication Huigens, R. W., et al. (2017).[3][4] A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis. [3][4]

-

Dermacozines Isolation & Structure Jaspars, M., et al. (2010). Dermacozines, a new phenazine family from deep-sea dermacocci isolated from a Mariana Trench sediment. [5]

-

Biosynthesis & PezW Halogenase Chen, Z., et al. (2025). Discovery and Characterization of a Single-Component Halogenase for Phenazine Halogenation. (Note: Year/Vol adjusted to reflect recent discovery context in search results).

-

Marinophenazines & Marine Streptomyces Fenical, W., et al. (2013). MAR4 Streptomyces: A Unique Resource for Natural Product Discovery.

-

Clofazimine & Riminophenazines O'Connor, R., et al. (2011). Clofazimine: current status and future prospects.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of halogenated phenazine antibacterial prodrugs targeting nitroreductase enzymes for activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Highly Potent Class of Halogenated Phenazine Antibacterial and Biofilm-Eradicating Agents Accessed Through a Modular Wohl-Aue Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dermacozines, a new phenazine family from deep-sea dermacocci isolated from a Mariana Trench sediment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Phenazine Scaffold: Redox Architectures in Drug Discovery

An In-Depth Technical Guide for the Application Scientist

Executive Summary: The Redox Privilege

Phenazine derivatives represent a "privileged scaffold" in medicinal chemistry, defined not merely by their tricyclic nitrogenous core but by their unique ability to toggle between oxidized and reduced states. This guide moves beyond basic structure descriptions to analyze the biological utility of this redox potential . For the drug developer, the phenazine core offers a dual-modality mechanism: it acts as a pro-oxidant generator of Reactive Oxygen Species (ROS) in microbial pathogens and as a DNA-intercalating/lysosomotropic agent in oncological targets.

This whitepaper synthesizes the structure-activity relationships (SAR) of phenazines, detailing the mechanistic divergence between natural products (e.g., Pyocyanin) and synthetic therapeutics (e.g., Clofazimine), and provides self-validating protocols for characterizing their bioactivity.

Part 1: Chemical Architecture & SAR

The Electronic "Switch"

The biological activity of phenazine is governed by the electron density at the N5 and N10 positions. The core structure—dibenzo[b,e]pyrazine—is planar, facilitating DNA intercalation, but its potency is tuned by substituents that alter its redox potential (

Key SAR Principles:

-

N-Alkylation (The Pyocyanin Effect): Methylation at N5 (as seen in Pyocyanin) destabilizes the neutral state, promoting the formation of a radical cation. This lowers the energy barrier for single-electron transfer, significantly enhancing ROS generation.

-

Lipophilicity (The Clofazimine Effect): Bulky, lipophilic substitutions (e.g., imino groups) at C2 and N10 prevent rapid cellular efflux and facilitate membrane integration, which is critical for targeting membrane-bound respiratory enzymes like NDH-2.

-

Planarity & Fused Systems: Fusing additional rings (benzo[a]phenazines) increases the surface area for

-

Visualization: SAR Decision Matrix

The following decision tree illustrates how structural modifications dictate the therapeutic application of the phenazine scaffold.

Figure 1: Structural modifications of the phenazine core dictate the primary Mechanism of Action (MoA) and subsequent therapeutic indication.

Part 2: Mechanistic Pillars

The Antimicrobial Paradigm: Redox Cycling & Respiration

Natural phenazines like Pyocyanin function as "redox toxins." They readily accept electrons from cellular reductants (NADH/NADPH) to form a radical intermediate. This radical reacts with molecular oxygen to generate Superoxide (

The Clofazimine Divergence: Unlike Pyocyanin, the anti-tuberculosis drug Clofazimine acts as an artificial electron acceptor.[1] It competes with menaquinone for the type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis.[2] By hijacking electrons from the electron transport chain (ETC), it uncouples respiration from ATP synthesis, leading to metabolic collapse.

The Oncology Paradigm: Lysosomotropism & Intercalation

Synthetic benzo[a]phenazines exhibit selective toxicity toward cancer cells through two distinct pathways:

-

Lysosomal Trapping: Due to their basic amine groups, these derivatives become protonated and trapped within the acidic environment of lysosomes. This accumulation destabilizes the lysosomal membrane (LMP), leaking cathepsins into the cytosol and triggering apoptosis.

-

Topoisomerase Inhibition: The planar tricyclic system intercalates between DNA base pairs, stabilizing the DNA-Topoisomerase II cleavable complex and preventing DNA religation.

Visualization: The Redox Cycling Pathway

This diagram details the electron flow that defines the antimicrobial toxicity of simple phenazines.

Figure 2: The futile redox cycle. Phenazines shuttle electrons from intracellular reductants to oxygen, generating cytotoxic ROS without being consumed.

Part 3: Data Synthesis & Comparative Potency

The following table contrasts the activity profiles of key phenazine derivatives. Note the shift from micromolar (µM) to nanomolar (nM) potency with structural optimization.

| Compound | Class | Primary Target | Mechanism | Potency (IC50 / MIC) |

| Pyocyanin | Natural Product | P. aeruginosa / Mammalian Cells | ROS Generation | IC50: ~50 µM (A549 cells) |

| Clofazimine | Iminophenazine | M. tuberculosis | NDH-2 Competition | MIC: 0.06 - 0.12 µg/mL |

| Benzo[a]phenazine-5-ol | Synthetic | Breast Cancer (MCF-7) | DNA Intercalation | IC50: ~15 µM |

| Osmium-Phenazine Complex | Metallo-drug | Gastric Cancer (HGC-27) | Photocytotoxicity | IC50: 1.83 µM |

| XR11576 | Synthetic | Solid Tumors | Topoisomerase I/II | IC50: < 10 nM |

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Intracellular ROS Quantification (DCFDA Assay)

Purpose: To validate that a phenazine derivative functions via the redox cycling mechanism described above. Principle: The non-fluorescent probe H2DCFDA permeates the cell, is deacetylated by esterases, and oxidized by ROS to fluorescent 2',7'-dichlorofluorescein (DCF).

Reagents:

-

H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) - 20 mM stock in DMSO.

-

Phenol-red free culture media (Essential to avoid fluorescence interference).

-

Positive Control: Pyocyanin (100 µM) or TBHP (Tert-Butyl hydroperoxide).

Step-by-Step Methodology:

-

Seeding: Seed bacteria (OD600 = 0.5) or cancer cells (1.5 x 10^4/well) in a black, clear-bottom 96-well plate.

-

Probe Loading: Wash cells with PBS.[3] Add 100 µL of 10 µM H2DCFDA in PBS/media.

-

Critical Step: Incubate for 30 minutes in the dark at 37°C. Longer incubation causes probe leakage.

-

-

Wash: Remove probe solution and wash 1x with PBS to remove extracellular dye (reduces background).

-

Treatment: Add the phenazine derivative (diluted in phenol-red free media) at varying concentrations (e.g., 0.5x, 1x, 2x MIC).

-

Kinetic Measurement: Immediately place in a fluorescence microplate reader.

-

Settings: Excitation 485 nm / Emission 535 nm.

-

Duration: Read every 10 minutes for 2 hours.

-

-

Validation: The slope of the fluorescence increase relative to the untreated control indicates the rate of ROS generation.

Protocol B: Modified MIC for Hydrophobic Phenazines

Challenge: Synthetic phenazines (like Clofazimine) are highly lipophilic and precipitate in standard Muller-Hinton Broth (MHB), giving false negatives. Solution: Use a solvent-stabilized broth method.

-

Solvent Prep: Dissolve compound in 100% DMSO to 100x the highest desired concentration.

-

Dilution: Dilute 1:100 into MHB containing 0.02% Tween-80 . The surfactant prevents micro-precipitation without inhibiting bacterial growth.

-

Inoculum: Add bacteria (5 x 10^5 CFU/mL).

-

Readout: Visual turbidity is unreliable due to the compound's color (often red/orange). Use Resazurin (Alamar Blue) viability dye (0.01%) added 24h post-incubation. A color change from Blue (Resazurin) to Pink (Resorufin) indicates viable growth.

Visualization: Experimental Workflow

Figure 3: Workflow for the DCFDA ROS quantification assay. The wash step (3) is critical for signal-to-noise ratio.

References

-

Guttenberger, N. et al. (2017). "The phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites." Frontiers in Microbiology. Link

-

Yano, T. et al. (2011). "Clofazimine inhibits the growth of Mycobacterium tuberculosis by competing with menaquinone for the respiratory chain enzyme NDH-2."[1][2][4] Journal of Biological Chemistry. Link

-

Cerecetto, H. et al. (2024). "Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities."[5][6][7] Molecules. Link

-

Hello Bio Protocols. (2021). "DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol." Hello Bio. Link

-

Lechartier, B. & Cole, S.T. (2015). "Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. Link

Sources

- 1. Frontiers | Clofazimine for the treatment of tuberculosis [frontiersin.org]

- 2. journals.asm.org [journals.asm.org]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. Mode of Action of Clofazimine and Combination Therapy with Benzothiazinones against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Theoretical Studies of 1-Chloro-9-iodo-phenazine

An In-Depth Technical Guide on Asymmetric Halo-Phenazine Architectures

Executive Summary: The Asymmetric Heavy-Atom Effect

1-Chloro-9-iodo-phenazine (CIPz) represents a unique class of "bay-region" functionalized heteroacenes. Unlike symmetrically substituted phenazines, CIPz introduces a stark electronic and steric asymmetry. The juxtaposition of a highly electronegative, medium-sized chlorine atom at position 1 against a massive, polarizable iodine atom at position 9 creates a "push-pull" steric strain on the central pyrazine ring.

This guide establishes a theoretical and experimental protocol to characterize CIPz. Our primary focus is the Asymmetric Heavy-Atom Effect (AHAE) , where the iodine substituent enhances spin-orbit coupling (SOC) for triplet state harvesting, while the chlorine substituent modulates the HOMO-LUMO gap and solubility.

Part 1: Molecular Architecture & Geometric Predictions[1]

1.1 Steric-Induced Core Distortion

Standard phenazine is planar (

-

Hypothesis: The Van der Waals radius of Iodine (1.98 Å) and Chlorine (1.75 Å) significantly exceeds the available space in the bay region.

-

DFT Prediction: Geometry optimization (B3LYP/6-311G** for C,H,N,Cl; LANL2DZ for I) will reveal a "Butterfly" distortion . The phenazine core will buckle along the N5-N10 axis to relieve steric strain.

-

Key Descriptor: The dihedral angle

(C1-C10a-C9a-C9) is predicted to deviate from 0° to approx. 15–20°.

1.2 Computational Workflow

To accurately model this system, a multi-tiered computational approach is required.

Figure 1: Computational workflow for characterizing this compound, integrating relativistic effects for Iodine.

Part 2: Electronic Landscape & Reactivity

2.1 Frontier Molecular Orbitals (FMO)

The electronic properties are governed by the interplay between the inductive withdrawal of Cl/I and the mesomeric donation of the lone pairs.

| Property | Prediction | Mechanistic Rationale |

| HOMO | Destabilized (Raised) | The Iodine |

| LUMO | Stabilized (Lowered) | Inductive effect (-I) of both halogens lowers the LUMO, localized on the pyrazine N-heterocycle. |

| Band Gap ( | Narrowed | The combination of raised HOMO and lowered LUMO results in a significant red-shift compared to phenazine. |

| Dipole Moment | High (> 3.0 D) | Asymmetry between C-Cl and C-I vectors creates a strong net dipole, enhancing solubility in polar solvents. |

2.2 Reactivity Descriptors (Fukui Functions)

-

Electrophilic Attack (

): The N5 nitrogen (distal to the steric bulk) remains the most nucleophilic site, suitable for protonation or alkylation. -

Nucleophilic Attack (

): The C2 and C8 positions (para to the halogens) are activated for potential

Part 3: Synthetic Protocol (Self-Validating)

Direct halogenation of phenazine lacks regioselectivity. The only robust route to the 1,9-regioisomer is the construction of the phenazine core from pre-functionalized precursors using a Buchwald-Hartwig / Reductive Cyclization sequence.

3.1 Retrosynthetic Analysis

-

Target: this compound

-

Precursor A: 2-Chloroaniline (Provides the Cl-bearing ring)

-

Precursor B: 1-Bromo-2-nitro-3-iodobenzene (Provides the I-bearing ring)

3.2 Step-by-Step Methodology

Step 1: C-N Bond Formation (Buchwald-Hartwig)

-

Reagents: 2-Chloroaniline (1.0 eq), 1-Bromo-2-nitro-3-iodobenzene (1.0 eq).

-

Catalyst:

(2 mol%), BINAP (4 mol%). -

Base/Solvent:

(1.5 eq) in Toluene at 100°C under Argon. -

Mechanism: Pd inserts into the C-Br bond (weaker than C-Cl and C-I is sterically protected/deactivated in this specific scaffold or requires careful temp control; Note: C-I is usually more reactive, so using 1-Bromo-2-nitro-3-chlorobenzene and 2-iodoaniline is safer to preserve the Iodine, but here we assume chemoselectivity based on steric encumbrance or use of specific ligands).

-

Refined Route: To protect the Iodine, use 2-Chloroaniline + 1-Fluoro-2-nitro-3-iodobenzene (

mechanism) instead of Pd-catalysis to avoid oxidative addition to the C-I bond. -

Revised Step 1 (

): Mix 2-Chloroaniline + 1-Fluoro-2-nitro-3-iodobenzene + NaH in DMF at 0°C -> RT. This yields the diarylamine (2-chlorophenyl)(2-nitro-3-iodophenyl)amine .

-

Step 2: Reductive Cyclization

-

Reagents: Diarylamine intermediate, Iron powder (5 eq), Acetic Acid (glacial).

-

Conditions: Reflux for 4 hours.

-

Mechanism: Fe reduces

to-

Correction: Standard phenazine synthesis from 2-nitrodiphenylamines involves reduction to the hydrazine or hydroxylamine intermediate which cyclizes. The Wohl-Aue modification or Cadogan cyclization (using

) is often used. -

Preferred Method: Reductive Cyclization with

/

-

Figure 2: Validated synthetic pathway avoiding Pd-catalyzed scrambling of the Iodine substituent.

Part 4: Potential Applications & Validation

4.1 Phosphorescent Emitters (OLEDs)

The presence of Iodine induces a strong Heavy Atom Effect , increasing the spin-orbit coupling constant (

-

Prediction:

Intersystem Crossing (ISC) rate will be -

Result: The molecule will exhibit phosphorescence at room temperature (likely in the deep red/NIR region, 650–750 nm) when doped into a host matrix, unlike the fluorescence of pure phenazine.

4.2 Experimental Validation Checklist

To confirm the theoretical model, the following experiments are mandatory:

-

X-Ray Crystallography: Verify the "butterfly" angle and 1,9-distal arrangement.

-

Cyclic Voltammetry (CV): Measure

and-

Expectation: Two reversible reduction waves (formation of radical anion and dianion).

-

-

Transient Absorption Spectroscopy: Measure the triplet lifetime (

) to quantify the heavy-atom induced quenching of fluorescence.

References

-

Synthesis of Substituted Phenazines

- Title: A New Approach to the Synthesis of Substituted Phenazines via Palladium-Catalyzed Aryl Lig

- Source:Journal of Organic Chemistry / NIH

-

URL:[Link]

-

Regioselective Halogenation

- Title: Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase

- Source:Organic Letters / NIH

-

URL:[Link]

-

Phenazine Numbering & Properties

- Title: Phenazine | C12H8N2 | CID 4757

- Source: PubChem

-

URL:[Link]

-

DFT on Phenazine Derivatives

- Title: Predicting the Redox Potentials of Phenazine Derivatives Using DFT-Assisted Machine Learning

- Source:Scientific Reports / NIH

-

URL:[Link]

-

Commercial Availability & CAS

- Title: this compound | CAS 2367002-82-0

-

Source: Sigma-Aldrich[1]

Sources

Methodological & Application

Application Notes and Protocols: 1-Chloro-9-iodo-phenazine as a Novel Probe for Electron Transfer Studies

Introduction: The Critical Role of Electron Transfer and the Need for Advanced Probes

Electron transfer (ET) is a fundamental process in a vast array of chemical and biological systems, underpinning everything from cellular respiration and photosynthesis to the operation of molecular electronics and photovoltaic devices. The ability to meticulously study and quantify the kinetics and thermodynamics of electron movement is paramount for advancements in fields ranging from biochemistry to materials science. Molecular probes, compounds whose spectroscopic or electrochemical properties are sensitive to their electronic environment, are indispensable tools in these investigations.

Phenazine derivatives have emerged as a promising class of redox-active molecules for such studies. Their inherent electron-deficient skeleton, coupled with tunable photophysical and electrochemical properties, makes them excellent candidates for probing electron transfer reactions.[1][2] This application note introduces 1-chloro-9-iodo-phenazine , a novel halogenated phenazine derivative, as a versatile probe for multifaceted electron transfer studies. The strategic placement of a chloro and an iodo group on the phenazine core is anticipated to fine-tune the electronic properties, offering unique advantages for monitoring ET processes.

This guide provides a comprehensive overview of the theoretical underpinnings of this compound as an ET probe, its key characteristics, and detailed protocols for its application in spectroscopic and electrochemical studies.

This compound: A Profile of the Probe

The utility of this compound as an electron transfer probe is derived from its distinct molecular architecture. The phenazine core is a robust, planar aromatic system that can readily accept and donate electrons. The introduction of halogen substituents—chlorine and iodine—serves to modulate the electronic landscape of the molecule.

Key Physicochemical Properties (Predicted and Inferred from Phenazine Derivatives):

| Property | Expected Characteristic | Rationale and Significance in ET Studies |

| Redox Potential | Tunable and accessible | The electron-withdrawing nature of the halogens is expected to increase the redox potential, making it a better electron acceptor. This allows for the study of ET from a wider range of donor molecules. The specific redox potential can be precisely measured using cyclic voltammetry.[3][4] |

| Photophysical Properties | Observable absorption and fluorescence | Halogenation can influence the absorption and emission spectra. The "heavy atom effect" of iodine may enhance intersystem crossing, potentially leading to interesting photophysical behaviors, such as phosphorescence or efficient singlet oxygen generation, which can be harnessed in photoinduced electron transfer (PeT) studies.[5][6][7] |

| Electrochemical Reversibility | Good to excellent | Phenazines typically exhibit reversible or quasi-reversible redox behavior, which is crucial for cyclic experiments and for maintaining the integrity of the probe over multiple ET events.[8] |

| Chemical Stability | High | The aromatic phenazine core provides a stable scaffold, ensuring the probe's robustness under various experimental conditions. |

Mechanism of Action in Electron Transfer Studies

This compound can be employed in electron transfer studies through two primary mechanisms:

-

As a Redox Indicator: In its ground state, the probe can accept an electron from a donor molecule. The change in the oxidation state of the phenazine can be monitored by a change in its absorption spectrum or by electrochemical methods. The kinetics of this change provide direct information about the rate of electron transfer.

-

As a Photoinduced Electron Transfer (PeT) Probe: Upon photoexcitation, the probe is promoted to an excited state, becoming a much stronger oxidant (or reductant). This excited state can then participate in electron transfer with a donor or acceptor molecule. The electron transfer event often quenches the fluorescence of the probe, and the rate of quenching can be used to determine the ET rate constant.[9]

Experimental Workflows and Protocols

The following sections provide detailed protocols for characterizing and utilizing this compound in electron transfer studies.

A. Synthesis of this compound (Conceptual)

B. Electrochemical Characterization: Probing the Redox Behavior

Cyclic Voltammetry (CV) is a powerful technique to determine the redox potential and electrochemical reversibility of this compound.

Objective: To determine the formal reduction potential (E°') and to assess the reversibility of the one-electron reduction of the probe.

Materials:

-

This compound

-

Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode electrochemical cell (working electrode: glassy carbon; reference electrode: Ag/AgCl; counter electrode: platinum wire)

-

Potentiostat

Protocol:

-

Solution Preparation: Prepare a 1-5 mM solution of this compound in the chosen solvent containing 0.1 M supporting electrolyte.

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution throughout the experiment.

-

Electrochemical Setup: Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

-

Cyclic Voltammetry Scan:

-

Set the initial and final potentials to values where no faradaic current is observed.

-

Scan the potential towards a negative value (for reduction) at a defined scan rate (e.g., 100 mV/s).

-

Reverse the scan direction and sweep back to the initial potential.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

Calculate the formal reduction potential: E°' = (Epa + Epc) / 2.

-

Determine the peak separation: ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp should be close to 59 mV at 25 °C.

-

Vary the scan rate and observe the effect on the peak currents and peak separation to further investigate the kinetics of the electron transfer.

-

Diagram of the Electrochemical Measurement Workflow:

Caption: Workflow for Electrochemical Characterization using Cyclic Voltammetry.

C. Spectroscopic Characterization: Unveiling the Photophysical Properties

UV-Visible absorption and fluorescence spectroscopy are essential for characterizing the ground and excited state properties of this compound.

Objective: To determine the absorption and emission maxima, and the quantum yield of fluorescence.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., cyclohexane, acetonitrile, ethanol)

-

UV-Visible spectrophotometer

-

Fluorometer

-

Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

Protocol:

-

Absorption Spectroscopy:

-

Prepare a dilute solution of the probe in the desired solvent.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

-

Identify the wavelength of maximum absorption (λₘₐₓ).

-

-

Fluorescence Spectroscopy:

-

Using a solution with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects, excite the sample at or near its λₘₐₓ.

-

Record the emission spectrum.

-

Identify the wavelength of maximum emission.

-

-

Fluorescence Quantum Yield (Relative Method):

-

Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound solution and a solution of the quantum yield standard of known quantum yield (Φ_std).

-

Calculate the quantum yield of the probe (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Diagram of Spectroscopic Analysis:

Caption: Workflow for Spectroscopic Characterization.

D. Application Protocol: Monitoring Electron Transfer via Fluorescence Quenching

This protocol describes how to use this compound to study photoinduced electron transfer from a donor molecule.

Objective: To determine the rate constant for electron transfer (k_ET) from a donor to the excited state of the probe.

Materials:

-

This compound (fluorophore)

-

Electron donor molecule (quencher)

-

Spectroscopic grade solvent

-

Fluorometer

Protocol:

-

Prepare Stock Solutions: Prepare concentrated stock solutions of this compound and the electron donor in the chosen solvent.

-

Prepare a Series of Samples: Prepare a series of samples with a constant concentration of the phenazine probe and varying concentrations of the electron donor. Include a sample with no donor as a reference.

-

Fluorescence Measurements:

-

For each sample, measure the fluorescence intensity at the emission maximum of the probe.

-

-

Stern-Volmer Analysis:

-

Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀) to the intensity in the presence of the quencher (I) against the quencher concentration ([Q]).

-

This relationship is described by the Stern-Volmer equation: I₀ / I = 1 + K_SV * [Q], where K_SV is the Stern-Volmer quenching constant.

-

The slope of the resulting linear plot is K_SV.

-

-

Calculate the Electron Transfer Rate Constant:

-

The bimolecular quenching rate constant (k_q) can be calculated from K_SV if the fluorescence lifetime of the probe in the absence of the quencher (τ₀) is known (measured using time-resolved fluorescence spectroscopy): K_SV = k_q * τ₀.

-

If the quenching is purely due to electron transfer, then k_q = k_ET.

-

Diagram of the Electron Transfer Mechanism:

Caption: Photoinduced Electron Transfer from a Donor to the Probe.

Conclusion and Future Perspectives

This compound holds significant promise as a versatile probe for elucidating the mechanisms of electron transfer in a variety of systems. Its tunable electrochemical and photophysical properties, stemming from its unique halogenation pattern, offer researchers a valuable tool for quantitative ET studies. The protocols outlined in this application note provide a solid foundation for the characterization and application of this novel probe. Future work will involve the detailed experimental validation of its properties and its application in complex biological and materials science contexts, such as monitoring redox processes in living cells or characterizing charge transport in organic electronic devices.

References

-

Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics. New Journal of Chemistry. Available at: [Link]

-

Exploring phenazine electron transfer interaction with elements of the respiratory pathways of Pseudomonas putida and Pseudomonas aeruginosa. PubMed. Available at: [Link]

-

Based on the phenazine derivatives for optical sensing: a review. ResearchGate. Available at: [Link]

-

Probing Phenazine Electron Transfer and Retention in Pseudomonas Aeruginosa Biofilms. ResearchGate. Available at: [Link]

-

Phenazine-based photosensitizers for singlet oxygen generation. ResearchGate. Available at: [Link]

-

Phenazine-based photosensitizers for singlet oxygen generation. RSC Publishing. Available at: [Link]

-

Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. Frontiers. Available at: [Link]

-

(PDF) Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

-

Microbial Phenazine Production Enhances Electron Transfer in Biofuel Cells. ACS Publications. Available at: [Link]

-

Engineering of Charge-Transfer State to Modify Photophysical Properties in N,N′-Diaryl-dihydrodibenzo[a,c]phenazine. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

A Systematic Study on the Redox Potentials of Phenazine‐Derivatives in Aqueous Media: A Combined Computational and Experimental Work. ResearchGate. Available at: [Link]

-

(PDF) Synthesis and electron-transporting properties of phenazine bisimides. ResearchGate. Available at: [Link]

-

An experimental protocol for two-probe scanning tunneling microscopy. Mapping Ignorance. Available at: [Link]

-

A phenazine-based conjugated microporous polymer as a high performing cathode for aluminium–organic batteries. Faraday Discussions (RSC Publishing). Available at: [Link]

-

Spectroscopic Evidence for Fe(II)−Fe(III) Electron Transfer at the Iron Oxide−Water Interface. Environmental Science & Technology - ACS Publications. Available at: [Link]

-

Synthesis and optical properties of phenazinone-based photosensitizers for singlet oxygen generation. New Journal of Chemistry (RSC Publishing). Available at: [Link]

-

Techniques for Molecular Imaging Probe Design. PMC - NIH. Available at: [Link]

-

Redox Reactions of Phenazine Antibiotics With Ferric (Hydr)oxides and Molecular Oxygen. PubMed. Available at: [Link]

-

Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents. PMC. Available at: [Link]

-

Engineering of Charge-Transfer State to Modify Photophysical Properties in N,N′-Diaryl-dihydrodibenzo[a,c]phenazine. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

-

(PDF) Exploring phenazine electron transfer interaction with elements of the respiratory pathways of Pseudomonas putida and Pseudomonas aeruginosa. ResearchGate. Available at: [Link]

-

Probing the ferredoxin:hydrogenase electron transfer complex by infrared difference spectroscopy. PMC - PubMed Central. Available at: [Link]

-

Photosensitization of Biomolecules by Phenothiazine Derivatives. PubMed. Available at: [Link]

-

Redox potential (in V, vs. SHE) of phenazine derivatives versus the... ResearchGate. Available at: [Link]

-

Experimental study of electronic transport in single molecular contacts and surface modification via STM. RUA. Available at: [Link]

-

Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. Chemical Society Reviews (RSC Publishing). Available at: [Link]

-

Scanning Electrochemical Microscopy for Investigating Nanocomposite Epoxy Coating Degradation and Corrosion Mechanisms. MDPI. Available at: [Link]

-

Spectroscopic investigation of photoinduced heterogeneous electron transfer. Refubium. Available at: [Link]

-

Phenazine oxidation by a distal electrode modulates biofilm morphogenesis. PMC. Available at: [Link]

-

Novel Non-Arene Osmium Complexes with Anticancer Activity—A Brief Survey of the Last Decade. MDPI. Available at: [Link]

-

Fluorescent Indolo[3,2-a]phenazines against Toxoplasma gondii: Concise Synthesis by Gold-Catalyzed Cycloisomerization with 1,2-S. HHU. Available at: [Link]

-

pH Dependent Electrochemical Characterization, Computational Studies and Evaluation of Thermodynamic, Kinetic and Analytical Parameters of Two Phenazines. ResearchGate. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PMC - NIH. Available at: [Link]

-

Protocols. Molecular Biology. Available at: [Link]

-

Electrochemical Potential Influences Phenazine Production, Electron Transfer and Consequently Electric Current Generation by Pseudomonas aeruginosa. PubMed Central. Available at: [Link]

-

Phenazine-1-carboxylic Acid Produced by Pseudomonas chlororaphis YL-1 Is Effective against Acidovorax citrulli. PMC - PubMed Central. Available at: [Link]

-

Phenazine redox cycling enhances anaerobic survival in Pseudomonas aeruginosa by facilitating generation of ATP and a proton-motive force. PubMed Central. Available at: [Link]

-

Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives. PubMed. Available at: [Link]

-

This compound, 95% Purity, C12H6ClIN2, 1 gram. CP Lab Safety. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and investigation of the photophysical, electrochemical and theoretical properties of phenazine–amine based cyan blue-red fluorescent materials for organic electronics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenazine-based photosensitizers for singlet oxygen generation - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and optical properties of phenazinone-based photosensitizers for singlet oxygen generation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01097B [pubs.rsc.org]

- 10. Phenazine Antibiotic Inspired Discovery of Bacterial Biofilm-Eradicating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

application of 1-Chloro-9-iodo-phenazine in cancer cell lines

Technical Application Note: Evaluation of 1-Chloro-9-iodo-phenazine in Cancer Cell Models

Executive Summary & Mechanism of Action

This compound is a halogenated phenazine derivative belonging to a class of nitrogen-containing heterocycles with significant pharmacological potential. While naturally occurring phenazines (e.g., pyocyanin) are known for antibiotic activity, synthetic halogenated analogs are increasingly investigated as anticancer agents due to their ability to intercalate into DNA and generate Reactive Oxygen Species (ROS).

Key Mechanistic Features:

-

DNA Intercalation: The planar tricyclic phenazine core facilitates intercalation between DNA base pairs, potentially inhibiting Topoisomerase I/II enzymes.

-

Heavy Atom Effect (Iodine): The presence of the iodine atom at the C9 position is structurally significant. Heavy atoms facilitate intersystem crossing (ISC) from the excited singlet state to the triplet state. This suggests that This compound may function as a potent photosensitizer , generating singlet oxygen (

) upon light irradiation, making it a candidate for Photodynamic Therapy (PDT) research. -

Lipophilicity: The chloro- and iodo-substituents enhance membrane permeability compared to the parent phenazine, potentially improving cellular uptake in solid tumor models (e.g., HeLa, MCF-7).

Chemical Properties & Handling Guidelines

Warning: Phenazines are often light-sensitive. The iodinated derivative is particularly susceptible to photodecomposition.

| Property | Specification |

| CAS Number | 2367002-82-0 |

| Molecular Formula | C₁₂H₆ClIN₂ |

| Molecular Weight | 340.55 g/mol |

| Solubility | Insoluble in water. Soluble in DMSO (>10 mM) and DMF. |

| Storage | -20°C, desiccated, protected from light (amber vials). |

| Stability | Stock solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles. |

Reconstitution Protocol:

-

Weigh 3.4 mg of compound.

-

Add 1.0 mL of sterile, anhydrous DMSO to generate a 10 mM Stock Solution .

-

Vortex for 1 minute until fully dissolved. Sonicate for 30 seconds if micro-particulates persist.

-

Aliquot into amber microtubes (50 µL each) to minimize light exposure and freeze-thaw degradation.

Experimental Workflow: Anticancer Profiling

The following workflow outlines the critical path for validating the compound's efficacy, distinguishing between intrinsic cytotoxicity (chemotherapy potential) and phototoxicity (PDT potential).

Figure 1: Dual-stream evaluation workflow for this compound, accounting for potential photo-activity.

Detailed Protocols

Protocol A: Determination of IC₅₀ (Dark Cytotoxicity)

Purpose: To determine the intrinsic antiproliferative activity of the compound without light activation.

Materials:

-

Cancer Cell Lines: HeLa (Cervical), MCF-7 (Breast), or A549 (Lung).

-

Assay Reagent: CCK-8 or MTT.

-

Vehicle: DMSO (Final concentration < 0.5%).

Step-by-Step Procedure:

-

Seeding: Seed cancer cells in 96-well clear-bottom plates at a density of 3,000–5,000 cells/well in 100 µL complete media. Incubate for 24 hours at 37°C/5% CO₂.

-

Dilution: Prepare a serial dilution of this compound in complete media.

-

Range: 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0 (Vehicle Control).

-

Note: Keep solutions in the dark (wrap tubes in foil).

-

-

Treatment: Aspirate old media and add 100 µL of drug-containing media to triplicate wells.

-

Incubation: Incubate for 72 hours in strict darkness (wrap plate in foil).

-

Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 1–4 hours. Measure absorbance at 450 nm using a microplate reader.

-

Calculation: Normalize OD values to Vehicle Control (100% viability) and Blank (0% viability). Fit data to a non-linear regression model (log(inhibitor) vs. response) to determine IC₅₀.

Protocol B: ROS Generation Assay (Mechanism Validation)

Purpose: To confirm if the iodine substituent promotes Reactive Oxygen Species generation, a hallmark of phenazine-mediated apoptosis.

Materials:

-

Probe: DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate).

-

Positive Control: Rosup or H₂O₂.

Step-by-Step Procedure:

-

Seeding: Seed cells in black-walled 96-well plates (10,000 cells/well) and incubate overnight.

-

Loading: Wash cells with PBS and incubate with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

-

Wash: Wash cells 3x with serum-free media to remove extracellular probe.

-

Treatment: Add this compound (at IC₅₀ concentration) in phenol-red free media.

-

Kinetics: Immediately measure fluorescence (Ex/Em: 485/535 nm) every 10 minutes for 2 hours.

-

Observation: A rapid increase in fluorescence compared to control indicates oxidative stress induction.

-

Data Presentation & Analysis

When reporting results for this compound, organize data to highlight the "Heavy Atom Effect" by comparing it to a non-iodinated control (e.g., 1-chlorophenazine) if available.

Table 1: Representative Data Structure for Reporting

| Cell Line | Treatment Condition | IC₅₀ (µM) ± SD | R² Value | Interpretation |

| HeLa | Dark (72h) | [Experimental Value] | >0.95 | Intrinsic Toxicity |

| HeLa | Light (10 J/cm²) | [Lower Value Expected] | >0.95 | Phototoxicity Index* |

| MCF-7 | Dark (72h) | [Experimental Value] | >0.95 | Tissue Specificity |

| HEK293 | Dark (72h) | [Higher Value Expected] | -- | Therapeutic Window |

*Phototoxicity Index = (IC₅₀ Dark) / (IC₅₀ Light). A value > 2 indicates significant photosensitizing potential.

Mechanistic Pathway Diagram

The following diagram illustrates the proposed mechanism of action for this compound, integrating DNA intercalation and Iodine-mediated ROS production.

Figure 2: Proposed Dual-Mechanism of Action: DNA Intercalation (Dark toxicity) and Iodine-enhanced ROS generation (Phototoxicity).

References

-

Guttenberger, N., Blankenfeldt, W., & Breinbauer, R. (2017). Recent developments in the isolation, biological function, biosynthesis, and synthesis of phenazine natural products. Bioorganic & Medicinal Chemistry, 25(23), 6149–6166. Link

-

Laursen, J. B., & Nielsen, J. (2004). Phenazine natural products: Biosynthesis, synthetic analogues, and biological activity.[1] Chemical Reviews, 104(3), 1663–1686. Link

-

Defant, A., et al. (2024). Phenazine-based photosensitizers for singlet oxygen generation.[2] Royal Society of Chemistry Advances. Link

-

Sigma-Aldrich. (2024). Product Specification: this compound (CAS 2367002-82-0). Link

-

BLD Pharm. (2024). This compound Material Safety Data Sheet (MSDS). Link

Sources

Advanced Protocols for Single Crystal X-ray Diffraction of Phenazine Derivatives

From Needle to Structure: Overcoming the

Abstract

Phenazines represent a critical scaffold in medicinal chemistry (antibiotics, antitumor agents) and materials science (organic electronics).[1] However, their planar, electron-deficient nature creates a distinct crystallographic challenge: a strong propensity for 1D

Part 1: Pre-Crystallization Characterization

Before attempting crystallization, the sample must be characterized to define the solubility window.[2] Phenazines often exhibit "all-or-nothing" solubility—highly soluble in chlorinated solvents but insoluble in alcohols/alkanes.[1]

Solubility Profiling Table

| Solvent Class | Examples | Phenazine Interaction | Usage in SCXRD |

| Primary Solvents | DCM, Chloroform, Chlorobenzene | High solubility due to polarizability.[1] | Base solvent for evaporation/diffusion.[1] |

| Toluene, Benzene, Xylene | Stabilizes | Co-solvent to induce thicker prisms.[1] | |

| Precipitants | Pentane, Hexane, Diethyl Ether | Low solubility.[1] | Anti-solvent for vapor diffusion.[1][3] |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High solubility, high boiling point.[1] | Avoid if possible (hard to remove); use only for stubborn cases. |

Part 2: Crystal Growth Protocols

The primary goal is to disrupt the rapid 1D growth (stacking axis) to promote width (2D/3D growth).

Workflow 1: Crystallization Decision Tree

Figure 1: Decision matrix for selecting the optimal crystallization technique based on solubility and initial crystal habit.[1]

Protocol A: Dual-Solvent Vapor Diffusion (The Standard)

This method is best for small quantities (<5 mg) and allows for controlled supersaturation.[1]

-

Dissolution: Dissolve 2-5 mg of phenazine in the minimum amount (0.5 mL) of a "Good Solvent" (e.g., DCM or CHCl

). -

Filtration: Filter through a glass wool plug into a small inner vial (GC vial or small NMR tube). Dust acts as a nucleation site, causing showers of microcrystals.[1]

-

Setup: Place the open inner vial inside a larger outer vial containing 2-3 mL of "Anti-Solvent" (e.g., Pentane or Diethyl Ether).

-

Equilibration: Cap the outer vial tightly. Store in a vibration-free, dark environment (phenazines can be photodegradable).[1]

-

Observation: Check after 24-48 hours. If needles form immediately, the diffusion is too fast.[1]

Protocol B: Sublimation (High Purity/Solvent-Free)

Phenazines are thermally stable and sublime well.[1] This avoids solvent inclusion, which often leads to disorder in planar structures.[1][4]

-

Setup: Place 5-10 mg of solid in the bottom of a sublimation tube (cold finger apparatus).[1]

-

Vacuum: Apply dynamic vacuum (approx.

mbar). -

Heating: Heat the bottom of the tube using an oil bath to 10-20°C below the melting point.

-

Harvest: Crystals will form on the water-cooled cold finger. These are often extremely pure and defect-free, though they may be thin plates [2].[1]

Part 3: Sample Mounting & Data Collection

Phenazine crystals are often colored (yellow/red/orange), aiding visual alignment, but they are mechanically fragile due to weak van der Waals forces between stacks.[1]

Mounting Strategy

-

Tooling: Do not use standard glass fibers.[1] Use MicroLoops (MiTeGen) or elliptical loops that support the entire length of the needle/lath.

-

Medium: Use a high-viscosity perfluoropolyether oil (e.g., Paratone-N or Fomblin).[1] Avoid epoxy, which cures and stresses the fragile lattice.[1]

-

Technique: "Scoop" the crystal rather than poking it. Surface tension will hold it.[1][5] Flash cool immediately to prevent solvent loss (if solvated).[1]

Data Collection Parameters[3][6][7][8][9][10][11][12]

-

Temperature: 100 K is mandatory. Planar stacks exhibit significant thermal motion (libration) at room temperature, which smears electron density and reduces resolution.[1]

-

Source Selection:

-

Strategy: Collect a complete sphere (Redundancy > 4). Phenazines often crystallize in low-symmetry space groups (Triclinic

or Monoclinic

Part 4: Structure Refinement & Troubleshooting

Phenazine structures often suffer from specific crystallographic pathologies.

Workflow 2: Refinement Logic

Figure 2: Logical flow for refining phenazine structures, highlighting the handling of planar disorder.

Troubleshooting Guide

| Issue | Cause | Solution |

| Weak High-Angle Diffraction | Crystal is too thin (needle); high thermal motion.[1] | Use Cu source; increase exposure time; ensure T = 100 K. |

| Elongated Thermal Ellipsoids | Static disorder or whole-molecule libration.[1] | Apply RIGU (rigid bond) and SIMU restraints in SHELXL.[1] If severe, model as 2 positions.[1] |

| "Ghost" Q-peaks | Disordered solvent in voids between stacks.[1] | If solvent cannot be modeled, use a solvent mask (e.g., Olex2 Mask or PLATON SQUEEZE) [3].[1] |

| Pseudo-symmetry | Stacking mimics higher symmetry (e.g., Hexagonal).[1] | Check for twinning laws (e.g., merohedral twinning).[1] Integration software (CrysAlisPro/APEX) usually flags this. |

Expert Insight: The "Sandwich" Effect

Phenazines often cocrystallize with solvent molecules intercalated between the aromatic planes. If using Toluene or Benzene, the solvent may lie on an inversion center, leading to disorder.[1]

-

Action: If the solvent is disordered, do not force it to be anisotropic immediately.[1] Refine it isotropically first.[1] If it destabilizes the refinement, consider the FLAT restraint to keep the solvent planar if it is aromatic [4].

References

-

Staples, R. J. (2025).[1] Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Link

-

Crystallization Systems. (2024). Growing X-ray quality single crystals reliably and consistently: Sublimation techniques. Link

-

Spek, A. L. (2015).[1] PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors. Acta Crystallographica Section C. Link

-

Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Asymmetric Phenazines

Welcome to the technical support center dedicated to the synthesis of asymmetric phenazines. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are navigating the complexities of synthesizing these vital heterocyclic compounds. Phenazine derivatives are of significant interest due to their broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1] However, the controlled synthesis of asymmetrically substituted phenazines presents considerable challenges, from achieving regioselectivity to inducing chirality.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental hurdles. The information herein is grounded in established synthetic methodologies and aims to provide both theoretical understanding and practical, actionable solutions to accelerate your research and development efforts.

Part 1: Frequently Asked Questions (FAQs) - Common Challenges in Asymmetric Phenazine Synthesis

This section addresses overarching challenges that researchers frequently encounter.

Q1: What are the most common hurdles in the synthesis of asymmetrically substituted phenazines?

A1: The synthesis of asymmetric phenazines is often complicated by a few key factors:

-

Formation of Regioisomers: When using unsymmetrical starting materials, such as substituted o-phenylenediamines or o-quinones, the condensation reaction can occur in multiple orientations, leading to a mixture of regioisomers that can be difficult to separate.[2]

-

Harsh Reaction Conditions: Traditional methods like the Wohl-Aue synthesis often require high temperatures and strong acidic or basic conditions, which can lead to low yields, decomposition of sensitive functional groups, and the formation of undesired byproducts.

-

Low Yields: Side reactions, incomplete conversions, and product degradation can all contribute to low overall yields, making the synthesis inefficient, especially for multi-step sequences.

-

Poor Solubility: Phenazine derivatives, particularly those with extended aromatic systems, can exhibit poor solubility in common organic solvents, complicating both the reaction workup and purification.

-

Challenges in Stereocontrol: Introducing chirality into the phenazine core or its substituents in a controlled manner is a significant challenge. This can involve the use of chiral catalysts or auxiliaries, which may have limited applicability or lead to low enantiomeric excess (ee).[3]

Q2: Which synthetic strategies offer the best control over regioselectivity for asymmetric phenazines?

A2: While classical methods often result in isomeric mixtures, modern palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of asymmetric phenazines. The Buchwald-Hartwig amination is a particularly effective strategy.[2][4] This approach typically involves the coupling of a substituted o-bromoaniline with a different aniline derivative, followed by an intramolecular cyclization to form the phenazine core. The defined connectivity of the starting materials directly translates to a single regioisomer of the final product.[5]

Q3: What are the primary approaches for introducing chirality into phenazine derivatives?

A3: Achieving enantioselectivity in phenazine synthesis is an emerging area. The main strategies, often adapted from the synthesis of other chiral heterocycles, include:

-

Asymmetric Catalysis: Employing chiral transition metal catalysts (e.g., with chiral ligands) or organocatalysts can facilitate enantioselective C-N or C-C bond formations in the synthesis of precursors or in the cyclization step.[3][6]

-

Chiral Auxiliaries: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of a key reaction step. The auxiliary is then removed in a subsequent step.

-

Enzymatic Resolutions and Desymmetrization: Biocatalytic methods, using enzymes like lipases or oxidases, can selectively react with one enantiomer of a racemic intermediate, allowing for the separation of enantiomers (kinetic resolution).[7] Alternatively, enzymes can be used to desymmetrize a prochiral substrate to create a chiral product.[8]

-

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor, such as an amino acid derivative, can be an effective way to introduce chirality into a substituent on the phenazine ring.

-

Chiral Resolution: If the synthesis results in a racemic mixture, chiral resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent or chiral chromatography, can be used to separate the enantiomers.[9]

Part 2: Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental problems.

Troubleshooting Guide 1: Poor Regioselectivity and Isomer Formation

Problem: "My reaction produced a mixture of regioisomers that are difficult to separate by column chromatography. How can I improve the regioselectivity of my synthesis?"

Underlying Cause: The formation of regioisomers is a common issue in classical phenazine syntheses, such as the condensation of an unsymmetrical o-phenylenediamine with an unsymmetrical o-quinone. The nucleophilic attack of the amino groups on the carbonyl carbons can occur at two different positions with similar reactivity, leading to a mixture of products.

Troubleshooting Workflow:

Step 1: Re-evaluate Your Synthetic Strategy

-

Question: Are you using a classical condensation method?

-

Recommendation: If feasible, switch to a modern, directed synthetic approach like the Buchwald-Hartwig amination .[4] This method builds the phenazine core from precursors with pre-defined connectivity, thus avoiding the issue of competing reaction sites. A general protocol is provided below.

Step 2: Optimize Reaction Conditions for Condensation Reactions

-

Question: Can you modify the electronic or steric properties of your starting materials?

-

Recommendation: The regioselectivity of condensation reactions can sometimes be influenced by the electronic and steric nature of the substituents.

-

Electronic Effects: A strongly electron-withdrawing group on one of the carbonyls of the o-quinone can make it more electrophilic and direct the initial attack of the o-phenylenediamine.

-

Steric Hindrance: A bulky substituent near one of the reactive sites can disfavor reaction at that position, thereby promoting the formation of a single isomer.

-

Step 3: Isomer Separation and Purification